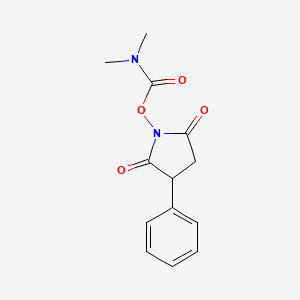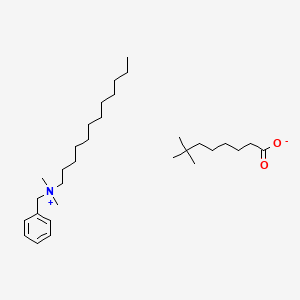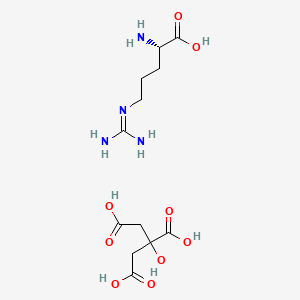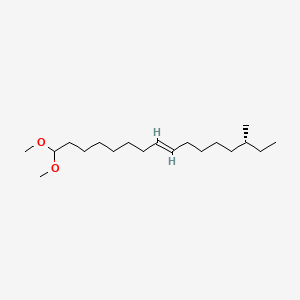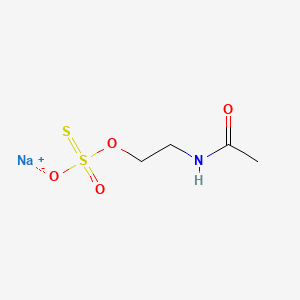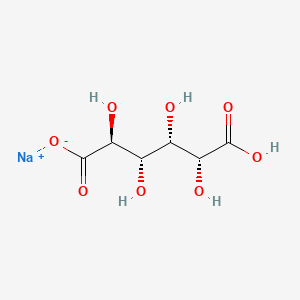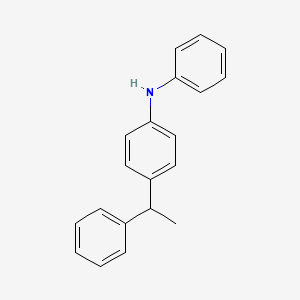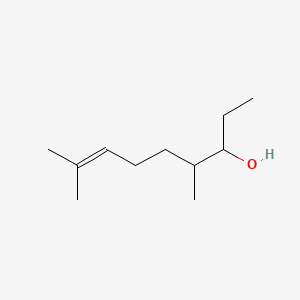
4,8-Dimethylnon-7-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethylnon-7-en-3-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a hydroxyl group attached to the third carbon of a nonene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,8-Dimethylnon-7-en-3-ol can be synthesized through various methods. One notable method involves the transesterification of ethyl (2E)-3-phenylprop-2-enoate with 4,8-dimethylnon-7-en-1-ol using immobilized enzymes such as Novozym 435 . This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yield compared to conventional heating methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of immobilized enzymes and microwave irradiation can be scaled up for industrial applications, making the process efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethylnon-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols.
Substitution: Formation of various substituted compounds.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethylnon-7-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4,8-Dimethylnon-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for enzymes like lipases, leading to the formation of various products through transesterification . The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
4,8-Dimethylnon-7-en-3-ol can be compared with other similar compounds, such as:
4,8-Dimethyl-7-nonen-2-ol: Similar structure but with a different position of the hydroxyl group.
4,8-Dimethyl-7-nonen-2-one: Contains a ketone group instead of a hydroxyl group.
3,7-Nonadien-2-one, 4,8-dimethyl-: Similar structure with a different functional group.
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
27243-07-8 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4,8-dimethylnon-7-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-5-11(12)10(4)8-6-7-9(2)3/h7,10-12H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
OLPJEGSRSMHTIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


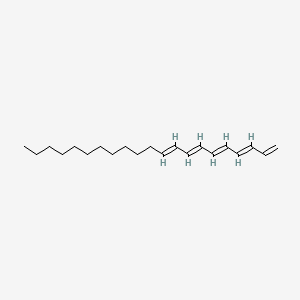

![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
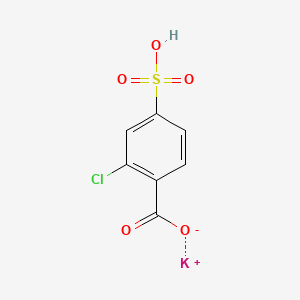
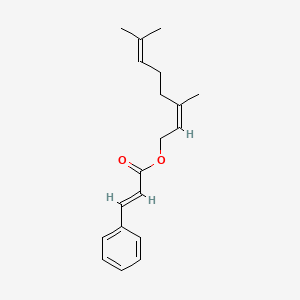
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)
